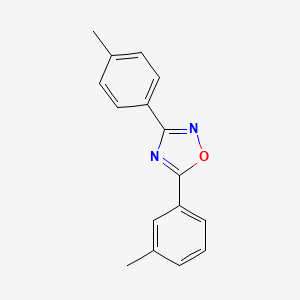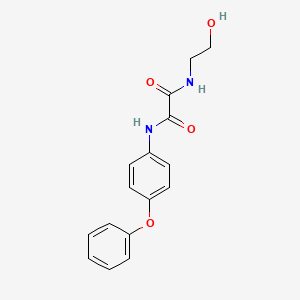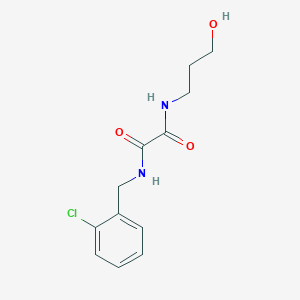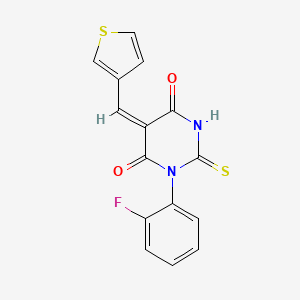
4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone is a chemical compound that belongs to the phthalazinone family. It is a highly potent and selective inhibitor of the enzyme phosphodiesterase 5 (PDE5). PDE5 is an enzyme that is responsible for the breakdown of cyclic guanosine monophosphate (cGMP), a signaling molecule that is involved in regulating blood flow. By inhibiting PDE5, 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone increases the levels of cGMP in the body, leading to vasodilation and increased blood flow. This makes it a promising candidate for the treatment of various cardiovascular and pulmonary diseases.
作用機序
The mechanism of action of 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone involves the inhibition of 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone, an enzyme that is responsible for the breakdown of cGMP. cGMP is a signaling molecule that is involved in regulating blood flow and smooth muscle relaxation. By inhibiting 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone, 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone increases the levels of cGMP in the body, leading to vasodilation and increased blood flow.
Biochemical and Physiological Effects:
4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has been shown to have several biochemical and physiological effects. It has been found to increase the levels of cGMP in the body, leading to vasodilation and increased blood flow. It has also been shown to decrease pulmonary vascular resistance and improve right ventricular function in patients with PAH. Additionally, it has been found to have anti-inflammatory and anti-proliferative effects, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone is its high potency and selectivity for 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone. This makes it a promising candidate for the treatment of various cardiovascular and pulmonary diseases. However, one of the limitations of 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone is its relatively short half-life, which may limit its effectiveness in some applications.
将来の方向性
There are several future directions for the research on 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone. One area of interest is the development of new formulations and delivery methods that can improve its pharmacokinetic properties and increase its effectiveness. Another area of interest is the investigation of its potential therapeutic applications in other diseases, such as erectile dysfunction, heart failure, and chronic obstructive pulmonary disease. Additionally, there is a need for further research on the long-term safety and efficacy of 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone in humans.
合成法
The synthesis of 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone involves a multi-step process that starts with the reaction of 4-ethylbenzoyl chloride with hydrazine hydrate to form 4-(4-ethylphenyl) hydrazinecarboxamide. This intermediate is then reacted with 2-methyl-2-nitropropane to form 4-(4-ethylphenyl)-2-methyl-5-nitro-6,7,8,9-tetrahydro-1(2H)-phthalazinone. Reduction of the nitro group with sodium dithionite in the presence of a catalyst, such as palladium on carbon, yields the final product.
科学的研究の応用
4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the arteries that supply blood to the lungs. In a randomized, double-blind, placebo-controlled trial, 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone was found to significantly improve exercise capacity and symptoms in patients with PAH.
特性
IUPAC Name |
4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydrophthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-3-12-8-10-13(11-9-12)16-14-6-4-5-7-15(14)17(20)19(2)18-16/h8-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLITKMICYXDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4894857.png)
![2-(4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4894858.png)

![N-(2-chlorophenyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4894861.png)
![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4894866.png)


![ethyl 4-{[phenyl(phenylthio)acetyl]amino}benzoate](/img/structure/B4894899.png)

![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4894921.png)
![diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate](/img/structure/B4894934.png)

![(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4894948.png)